Cas no 1158418-66-6 (Methyl 2,5,7-Trimethylpyrazolo1,5-apyrimidine-3-carboxylate)

Methyl 2,5,7-Trimethylpyrazolo1,5-apyrimidine-3-carboxylate 化学的及び物理的性質
名前と識別子
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- methyl 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate
- STL361589
- pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 2,5,7-trimethyl-, methyl ester
- Methyl 2,5,7-Trimethylpyrazolo1,5-apyrimidine-3-carboxylate
-
- MDL: MFCD13816226
- インチ: 1S/C11H13N3O2/c1-6-5-7(2)14-10(12-6)9(8(3)13-14)11(15)16-4/h5H,1-4H3
- InChIKey: LUXIYYASGSQWJT-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C1C(C)=NN2C(C)=CC(C)=NC2=1)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 284
- トポロジー分子極性表面積: 56.5
Methyl 2,5,7-Trimethylpyrazolo1,5-apyrimidine-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM271793-1g |
Methyl 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate |
1158418-66-6 | 97% | 1g |
$*** | 2023-04-03 | |
Matrix Scientific | 066269-500mg |
Methyl 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate |
1158418-66-6 | 500mg |
$315.00 | 2023-09-06 | ||
abcr | AB410308-1 g |
Methyl 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate |
1158418-66-6 | 1g |
€406.00 | 2023-04-24 | ||
abcr | AB410308-1g |
Methyl 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate; . |
1158418-66-6 | 1g |
€412.50 | 2025-03-19 | ||
A2B Chem LLC | AI09909-500mg |
Methyl 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate |
1158418-66-6 | >95% | 500mg |
$523.00 | 2024-04-20 | |
TRC | M058080-250mg |
Methyl 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate |
1158418-66-6 | 250mg |
$ 380.00 | 2022-06-04 | ||
Chemenu | CM271793-5g |
Methyl 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate |
1158418-66-6 | 97% | 5g |
$853 | 2021-08-18 | |
TRC | M058080-100mg |
Methyl 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate |
1158418-66-6 | 100mg |
$ 185.00 | 2022-06-04 | ||
TRC | M058080-500mg |
Methyl 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate |
1158418-66-6 | 500mg |
$ 600.00 | 2022-06-04 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1389442-1g |
Methyl 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate |
1158418-66-6 | 97% | 1g |
¥3744.00 | 2024-08-09 |
Methyl 2,5,7-Trimethylpyrazolo1,5-apyrimidine-3-carboxylate 関連文献
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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9. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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10. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
Methyl 2,5,7-Trimethylpyrazolo1,5-apyrimidine-3-carboxylateに関する追加情報
Methyl 2,5,7-Trimethylpyrazolo1,5-apyrimidine-3-carboxylate (CAS No. 1158418-66-6): A Comprehensive Overview
Methyl 2,5,7-Trimethylpyrazolo1,5-apyrimidine-3-carboxylate, identified by its CAS number 1158418-66-6, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the pyrazoloapyrimidine class, a structural motif known for its broad spectrum of biological activities. The unique arrangement of nitrogen atoms in its core structure imparts distinct chemical and pharmacological properties, making it a valuable scaffold for drug discovery.
The synthesis of Methyl 2,5,7-Trimethylpyrazolo1,5-apyrimidine-3-carboxylate involves a multi-step process that typically begins with the condensation of appropriate precursors under controlled conditions. The introduction of methyl groups at the 2, 5, and 7 positions enhances the compound's stability and bioavailability, which are critical factors in pharmaceutical applications. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in both academic research and industrial settings.
One of the most compelling aspects of Methyl 2,5,7-Trimethylpyrazolo1,5-apyrimidine-3-carboxylate is its potential as an intermediate in the development of novel therapeutic agents. Studies have demonstrated its role in modulating various biological pathways, including enzyme inhibition and receptor binding. For instance, researchers have explored its interactions with kinases and other targets relevant to cancer therapy. The compound's ability to engage with these targets makes it a promising candidate for further investigation in preclinical models.
In the realm of medicinal chemistry, the structural versatility of Methyl 2,5,7-Trimethylpyrazolo1,5-apyrimidine-3-carboxylate allows for modifications that can fine-tune its pharmacological profile. By altering substituents or exploring derivatives, scientists can optimize potency, selectivity, and pharmacokinetic properties. This flexibility has led to several innovative approaches in drug design, where this compound serves as a building block for more complex molecules.
The pharmacological evaluation of Methyl 2,5,7-Trimethylpyrazolo1,5-apyrimidine-3-carboxylate has revealed intriguing insights into its mechanism of action. Preclinical studies have shown that it can exhibit anti-inflammatory and antimicrobial properties, suggesting its utility in treating a variety of inflammatory disorders and infections. Additionally, its interaction with biological pathways involved in neurodegeneration has opened new avenues for research in neuroprotective therapies.
Recent publications highlight the compound's potential in addressing emerging health challenges. For example, research has focused on its ability to inhibit viral proteases and reverse transcriptases, making it a candidate for antiviral treatments. The growing body of evidence supporting the efficacy of Methyl 2,5,7-Trimethylpyrazolo1,5-apyrimidine-3-carboxylate underscores its significance in modern drug discovery efforts.
The chemical properties of Methyl 2,5,7-Trimethylpyrazolo1,5-apyrimidine-3-carboxylate also make it a valuable tool for spectroscopic and crystallographic studies. Its well-defined structure allows researchers to investigate molecular interactions at a detailed level using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These studies not only enhance our understanding of the compound's behavior but also provide insights into broader chemical principles applicable to other heterocyclic compounds.
In conclusion,Methyl 2,5,7-trimethylpyrazolo1,5-apiyrimidine -3-carboxylate (CAS No.1158418 -66 -6) represents a fascinating subject of study with diverse applications in pharmaceutical chemistry。 Its unique structural features,combined with promising biological activities,position it as a key intermediate in the development of novel therapeutic agents。 As research continues to uncover new facets of this compound,its potential contributions to medicine and science are bound to expand further。
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